2-[(3-Methylbut-2-en-1-yl)sulfanyl]benzoic acid
Overview
Description
2-[(3-Methylbut-2-en-1-yl)sulfanyl]benzoic acid is an organic compound with the molecular formula C12H14O2S and a molecular weight of 222.31 g/mol . This compound is characterized by the presence of a benzoic acid moiety substituted with a 3-methylbut-2-en-1-yl sulfanyl group. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
The synthesis of 2-[(3-Methylbut-2-en-1-yl)sulfanyl]benzoic acid typically involves the reaction of 3-methylbut-2-en-1-yl sulfanyl with benzoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-[(3-Methylbut-2-en-1-yl)sulfanyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol group using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(3-Methylbut-2-en-1-yl)sulfanyl]benzoic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-[(3-Methylbut-2-en-1-yl)sulfanyl]benzoic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the benzoic acid moiety can interact with enzymes and receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 2-[(3-Methylbut-2-en-1-yl)sulfanyl]benzoic acid include:
4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid: This compound has a hydroxyl group instead of a sulfanyl group, which alters its chemical properties and reactivity.
Succinic acid, 3-methylbut-2-en-1-yl 2-methoxy-5-methylphenyl ester: This ester compound has different functional groups, leading to distinct chemical behavior and applications.
Succinic acid, 3-methylbut-2-yl cis-hex-3-en-1-yl ester: Another ester with unique structural features and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(3-methylbut-2-enylsulfanyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2S/c1-9(2)7-8-15-11-6-4-3-5-10(11)12(13)14/h3-7H,8H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBFVTKTEZWJIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCSC1=CC=CC=C1C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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